molecular formula C19H21N5O2 B2951741 N-(4-ETHYLPHENYL)-2-{1-OXO-1H,2H,7H,8H,9H,10H-[1,2,4]TRIAZINO[4,5-B]INDAZOL-2-YL}ACETAMIDE CAS No. 1021227-70-2

N-(4-ETHYLPHENYL)-2-{1-OXO-1H,2H,7H,8H,9H,10H-[1,2,4]TRIAZINO[4,5-B]INDAZOL-2-YL}ACETAMIDE

Cat. No.: B2951741
CAS No.: 1021227-70-2
M. Wt: 351.41
InChI Key: YAOPAOSSGBIHQW-UHFFFAOYSA-N
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Description

N-(4-ETHYLPHENYL)-2-{1-OXO-1H,2H,7H,8H,9H,10H-[1,2,4]TRIAZINO[4,5-B]INDAZOL-2-YL}ACETAMIDE is a complex organic compound that belongs to the class of triazinoindazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a triazinoindazole core, which is a fused heterocyclic system, and an acetamide group attached to an ethylphenyl moiety.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the acetamide group, especially under basic conditions.

    Cyclization: The triazinoindazole core can undergo intramolecular cyclization reactions to form more complex structures.

Common reagents used in these reactions include thiosemicarbazide, benzil, and various halogenated compounds. Major products formed from these reactions include substituted triazinoindazole derivatives with potential biological activities .

Mechanism of Action

The mechanism of action of N-(4-ETHYLPHENYL)-2-{1-OXO-1H,2H,7H,8H,9H,10H-[1,2,4]TRIAZINO[4,5-B]INDAZOL-2-YL}ACETAMIDE involves the inhibition of specific molecular targets. It binds to the active sites of kinases like c-Met and VEGFR-2, thereby blocking their activity and leading to the inhibition of cancer cell proliferation . The compound also induces apoptosis in cancer cells by interfering with intracellular signaling pathways .

Comparison with Similar Compounds

Similar compounds to N-(4-ETHYLPHENYL)-2-{1-OXO-1H,2H,7H,8H,9H,10H-[1,2,4]TRIAZINO[4,5-B]INDAZOL-2-YL}ACETAMIDE include other triazinoindazole derivatives and triazine-based compounds. These compounds share similar structural features but may differ in their biological activities and applications. For example, 1,2,4-triazine derivatives have been studied for their antimicrobial and anticancer properties . The uniqueness of this compound lies in its specific substitution pattern and its potent kinase inhibitory activity .

Properties

IUPAC Name

N-(4-ethylphenyl)-2-(1-oxo-7,8,9,10-tetrahydro-[1,2,4]triazino[4,5-b]indazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O2/c1-2-13-7-9-14(10-8-13)21-17(25)11-23-19(26)18-15-5-3-4-6-16(15)22-24(18)12-20-23/h7-10,12H,2-6,11H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAOPAOSSGBIHQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CN2C(=O)C3=C4CCCCC4=NN3C=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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